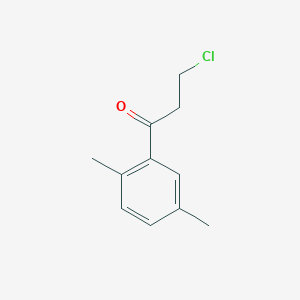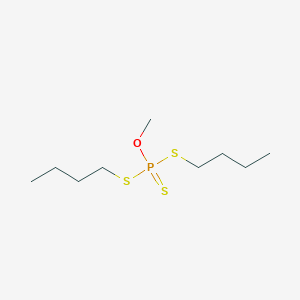
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester is an organophosphorus compound. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms within its molecular structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorotrithioic acid, S,S-dibutyl O-methyl ester typically involves the reaction of phosphorus trichloride with alcohols and thiols under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotrithioates.
Reduction: Reduction reactions can convert the compound into phosphorodithioates.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphorothioates and phosphorodithioates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Phosphorotrithioic acid, S,S-dibutyl O-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- S,S,S-Tributyl phosphorotrithioate
Uniqueness
Phosphorotrithioic acid, S,S-dibutyl O-methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
22082-31-1 |
|---|---|
Fórmula molecular |
C9H21OPS3 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
bis(butylsulfanyl)-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21OPS3/c1-4-6-8-13-11(12,10-3)14-9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
KGCDGMMDKRRSRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(=S)(OC)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





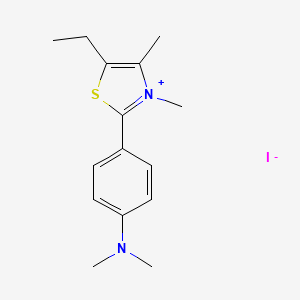
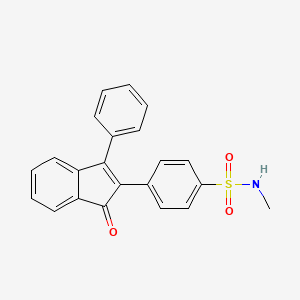

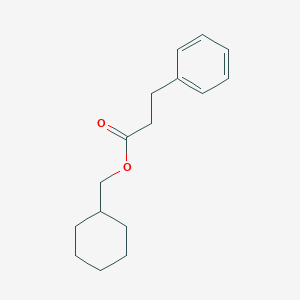
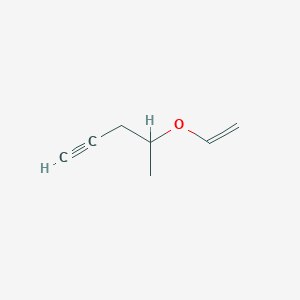

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)

